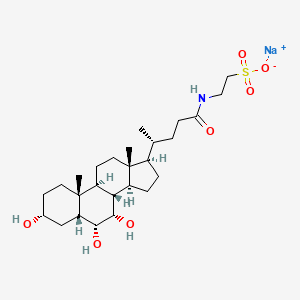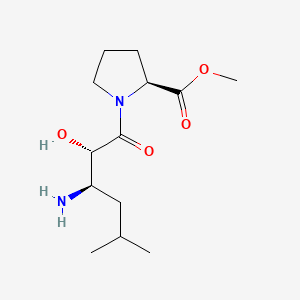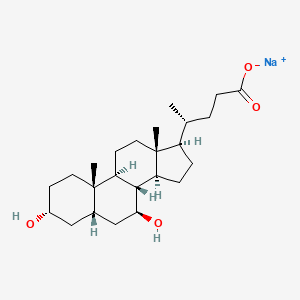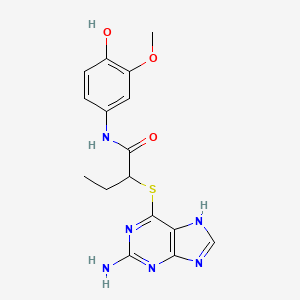![molecular formula C79H130N26O13 B10830443 (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide](/img/structure/B10830443.png)
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IDR 1002 (trifluoroacetate salt) is a synthetic cationic innate defense regulator peptide. It is known for its ability to modulate immune responses and enhance the body’s defense mechanisms against infections. The compound has shown significant potential in increasing the production of chemokines and enhancing the recruitment of immune cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of IDR 1002 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid, which helps in cleaving the peptide from the resin and simultaneously forms the trifluoroacetate salt .
Industrial Production Methods: Industrial production of IDR 1002 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide chains simultaneously. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and consistency .
Analyse Chemischer Reaktionen
Arten von Reaktionen: IDR 1002 durchläuft während seiner Synthese hauptsächlich die Peptidbindungsbildung. Es nimmt unter physiologischen Bedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .
Häufige Reagenzien und Bedingungen:
Reagenzien: Aminosäuren, Trifluoressigsäure, Kupplungsreagenzien wie HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-Tetramethyluroniumhexafluorophosphat) und Schutzgruppen.
Bedingungen: Festphasen-Synthesebedingungen, typischerweise mit Entschutzungs- und Kupplungszyklen bei Raumtemperatur.
Hauptprodukte: Das Hauptprodukt der Synthese ist das IDR 1002-Peptid in seiner Trifluoraceat-Salzform. Das Peptid zeichnet sich durch seine hohe Reinheit und spezifische Aminosäuresequenz aus .
Wissenschaftliche Forschungsanwendungen
IDR 1002 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Reinigungstechniken verwendet.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation von Immunantworten und der Steigerung der Chemokinproduktion.
Medizin: Erforscht hinsichtlich seines potenziellen therapeutischen Nutzens bei der Behandlung von Infektionen und entzündlichen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Peptid-basierter Medikamente und als Werkzeug in der immunologischen Forschung eingesetzt
5. Wirkmechanismus
IDR 1002 übt seine Wirkung durch Modulation der Immunantwort aus. Es erhöht die Produktion von Chemokinen wie Chemokin (C-C-Motiv) Ligand 2, Chemokin (C-C-Motiv) Ligand 7 und Chemokin (C-X-C-Motiv) Ligand 1 in menschlichen peripheren Blutmononukleären Zellen. Das Peptid verstärkt die Rekrutierung von Neutrophilen und Monozyten, wodurch die Abwehr des Körpers gegen Infektionen verstärkt wird. Die molekularen Zielstrukturen umfassen transmembranäre G-Protein-gekoppelte Rezeptoren und Pfade, die den nuklearen Faktor Kappa-Leichtketten-Enhancer aktivierter B-Zellen (NF-κB) und das cAMP-Response-Element-bindende Protein (CREB) betreffen .
Ähnliche Verbindungen:
IDR 1: Ein weiteres Peptid, das die angeborene Abwehr reguliert, mit ähnlichen immunmodulierenden Eigenschaften.
Alkylguanidin-Harnstoff (AGU)-Verbindungen: Diese Verbindungen zeigen ebenfalls antibakterielle Aktivität und werden oft mit IDR-Peptiden hinsichtlich ihrer Wirksamkeit verglichen
Eindeutigkeit von IDR 1002: IDR 1002 zeichnet sich durch seine spezifische Sequenz und seine Fähigkeit aus, die Chemokinproduktion effektiver zu steigern als andere ähnliche Peptide. Seine Trifluoraceat-Salzform trägt ebenfalls zu seiner Stabilität und Löslichkeit bei, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .
Wirkmechanismus
IDR 1002 exerts its effects by modulating the immune response. It increases the production of chemokines such as chemokine (C-C motif) ligand 2, chemokine (C-C motif) ligand 7, and chemokine (C-X-C motif) ligand 1 in human peripheral blood mononuclear cells. The peptide enhances the recruitment of neutrophils and monocytes, thereby boosting the body’s defense against infections. The molecular targets include transmembrane G protein-coupled receptors and pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and cAMP response element-binding protein (CREB) .
Vergleich Mit ähnlichen Verbindungen
IDR 1: Another innate defense regulator peptide with similar immune-modulating properties.
Alkylguanidino urea (AGU) compounds: These compounds also exhibit antibacterial activity and are often compared with IDR peptides for their efficacy
Uniqueness of IDR 1002: IDR 1002 stands out due to its specific sequence and ability to enhance chemokine production more effectively than other similar peptides. Its trifluoroacetate salt form also contributes to its stability and solubility, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C79H130N26O13 |
|---|---|
Molekulargewicht |
1652.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C79H130N26O13/c1-11-44(9)63(75(117)99-54(28-20-34-91-78(86)87)66(108)95-52(65(83)107)26-17-18-32-80)104-69(111)55(29-21-35-92-79(88)89)97-70(112)59(38-47-40-94-51-25-16-14-23-49(47)51)102-74(116)62(43(7)8)103-76(118)64(45(10)12-2)105-72(114)57(36-41(3)4)100-71(113)58(37-46-39-93-50-24-15-13-22-48(46)50)101-67(109)53(27-19-33-90-77(84)85)96-68(110)56(30-31-60(81)106)98-73(115)61(82)42(5)6/h13-16,22-25,39-45,52-59,61-64,93-94H,11-12,17-21,26-38,80,82H2,1-10H3,(H2,81,106)(H2,83,107)(H,95,108)(H,96,110)(H,97,112)(H,98,115)(H,99,117)(H,100,113)(H,101,109)(H,102,116)(H,103,118)(H,104,111)(H,105,114)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,61-,62-,63-,64-/m0/s1 |
InChI-Schlüssel |
SEBZWKNTKRJFDZ-BRVBZNILSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methylphenyl)methyl]-7-pyridin-4-yl-5H-4,1-benzoxazepin-2-one](/img/structure/B10830374.png)
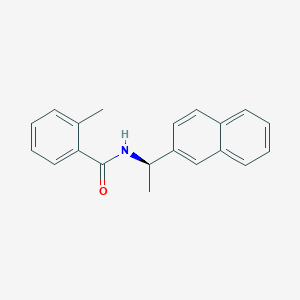
![16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B10830389.png)
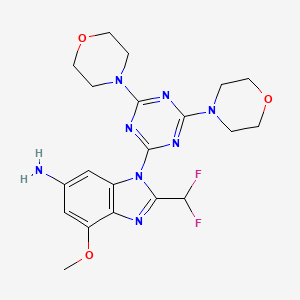
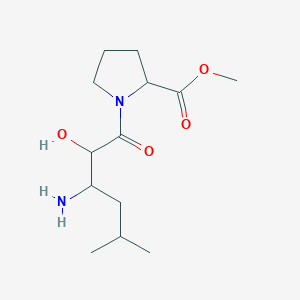
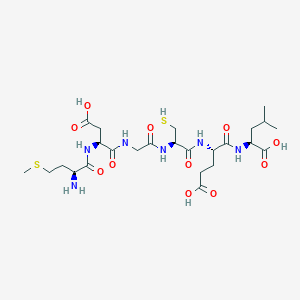


![7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one](/img/structure/B10830430.png)
